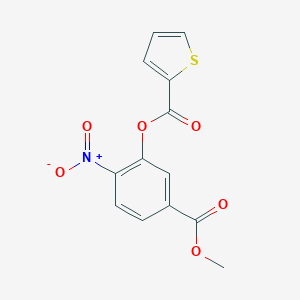![molecular formula C24H29NO B371449 (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol CAS No. 380626-15-3](/img/structure/B371449.png)
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with two (4-ethylphenyl)methylidene groups and a hydroxyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution with (4-ethylphenyl)methylidene Groups:
Hydroxylation: The hydroxyl group at the fourth position can be introduced through selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The (4-ethylphenyl)methylidene groups can be reduced to form the corresponding alkyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the piperidine ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Pharmacological Studies: Piperidine derivatives are often studied for their potential pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects.
Medicine
Drug Development: The compound could be explored for its potential as a therapeutic agent in various medical conditions.
Industry
Material Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol would depend on its specific application. In pharmacological contexts, it may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]-1-methylpiperidin-4-ol: Similar structure with a methyl group instead of an ethyl group.
(3E,5E)-3,5-bis[(4-phenyl)methylidene]-1-methylpiperidin-4-ol: Lacks the ethyl substituent on the phenyl groups.
Uniqueness
Structural Features: The presence of (4-ethylphenyl)methylidene groups may impart unique chemical and physical properties.
Reactivity: The specific substituents can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
IUPAC Name |
(3E,5E)-3,5-bis[(4-ethylphenyl)methylidene]-1-methylpiperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO/c1-4-18-6-10-20(11-7-18)14-22-16-25(3)17-23(24(22)26)15-21-12-8-19(5-2)9-13-21/h6-15,24,26H,4-5,16-17H2,1-3H3/b22-14+,23-15+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLXKZAKKAXRMF-HOFJZWJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)CC)C2O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(/C(=C/C3=CC=C(C=C3)CC)/CN(C2)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(phenylcarbamothioyl)amino]cyclohex-2-ene-1-carboxamide](/img/structure/B371366.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B371367.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B371370.png)
![[4-[(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] methanesulfonate](/img/structure/B371371.png)
![4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol](/img/structure/B371375.png)
![(5Z)-3-(2-chlorophenyl)-5-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371376.png)




![3-(2-Chlorophenyl)-5-[2-nitro-5-(phenylsulfanyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B371385.png)



